2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
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Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods of synthesis have been explored due to the importance of this significant ring system .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques such as FT-IR, NMR, UV, and mass spectral data .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions . For example, they can be used as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(17)11-7-18-12(15-11)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11-12,14-15H,5,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYJWACEFWLBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921656 |
Source
|
Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
115219-07-3 |
Source
|
Record name | 2-(3'Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115219073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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